

# Benchmarking Heptadecan-9-amine Against Industry-Standard Amines: A Comparative Guide

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## Compound of Interest

Compound Name: Heptadecan-9-amine

Cat. No.: B1630859

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Heptadecan-9-amine** with industry-standard long-chain aliphatic amines, focusing on their physicochemical properties and performance in key applications. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs. While direct comparative studies for **Heptadecan-9-amine** are limited, this guide compiles available data and presents it alongside that of established amines, framed by standardized experimental protocols.

## Physicochemical Properties: A Foundation for Performance

The performance of an amine in any application is fundamentally linked to its physicochemical properties. **Heptadecan-9-amine**, a C17 primary amine, is compared here with two common C18 long-chain amines: Stearylamine (saturated) and Oleylamine (unsaturated). These properties influence factors such as solubility, thermal stability, and interaction with other molecules.

Property	Heptadecan-9-amine	Stearylamine	Oleylamine	Significance in Applications
Molecular Formula	$C_{17}H_{37}N$ <a href="#">[1]</a> <a href="#">[2]</a>	$C_{18}H_{39}N$	$C_{18}H_{37}N$	Dictates molecular weight, lipophilicity, and steric hindrance.
Molecular Weight	255.49 g/mol <a href="#">[1]</a> <a href="#">[2]</a>	269.51 g/mol	267.49 g/mol	Affects molar ratio calculations in formulations and reaction stoichiometry.
CAS Number	3241-20-1 <a href="#">[1]</a>	124-30-1	112-90-3	Unique identifier for substance registration and information retrieval.
Appearance	Colorless to light yellow liquid	White waxy solid	Colorless to yellowish oil	Relevant for handling, formulation, and final product aesthetics.
Boiling Point	~332-334 °C (estimated)	349 °C	348-350 °C	Indicator of volatility and thermal stability.
Melting Point	Not available	53 °C	18-26 °C	Determines the physical state at a given temperature, impacting handling and formulation processes.

Solubility	Insoluble in water	Insoluble in water	Insoluble in water	Critical for applications in aqueous or non-aqueous systems.
LogP (predicted)	~7.3	~7.8	~7.7	A measure of lipophilicity, which is crucial for interactions with cell membranes and non-polar phases.

## Performance as a Surfactant

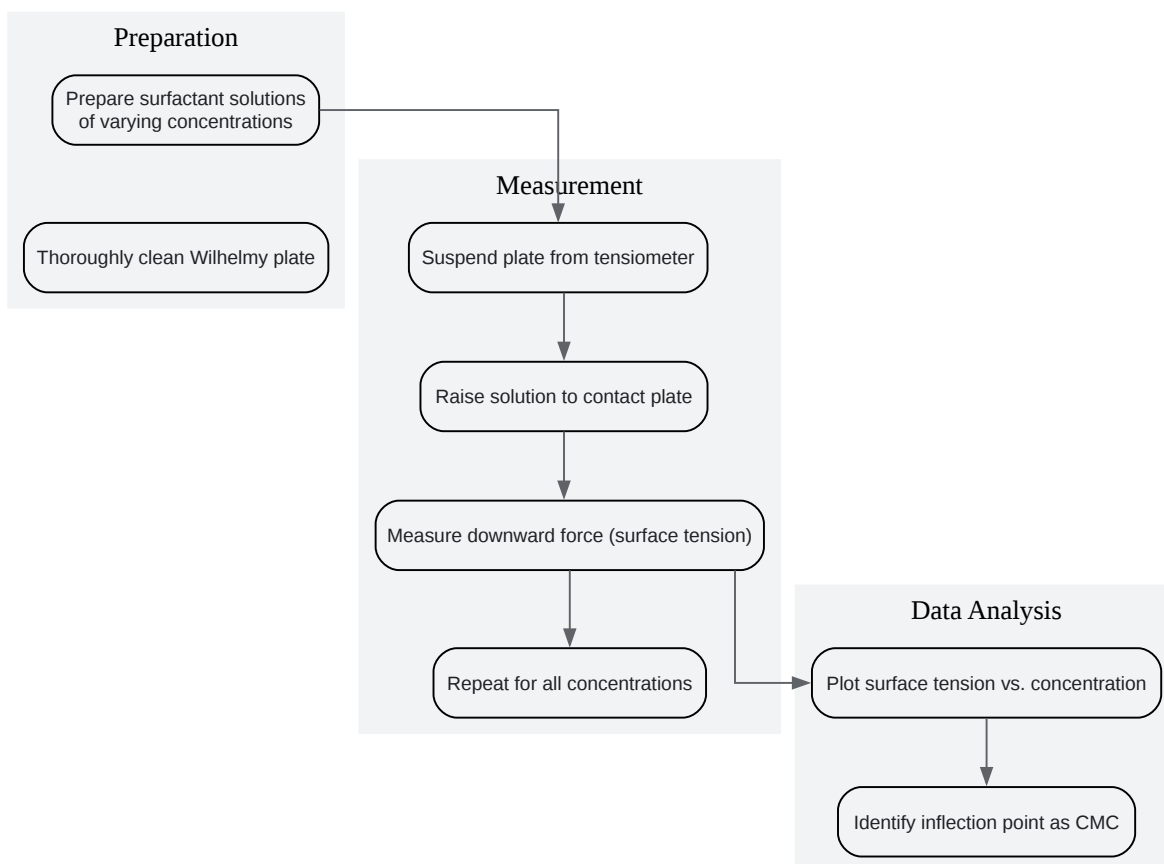
Long-chain amines are utilized as surfactants in various industrial applications due to their amphiphilic nature. Their effectiveness is determined by their ability to reduce surface tension and form micelles at a critical concentration.

### Key Performance Indicators:

- Critical Micelle Concentration (CMC): The concentration of a surfactant above which micelles form. A lower CMC indicates a more efficient surfactant.
- Surface Tension at CMC ( $\gamma_{CMC}$ ): The minimum surface tension achieved at the CMC.

## Experimental Protocol: Surface Tension Measurement (Wilhelmy Plate Method)

This method is a standard for determining the surface tension of a liquid and can be used to determine the CMC of a surfactant.



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Workflow for determining CMC using the Wilhelmy Plate Method.

## Comparative Surfactant Performance Data

While direct CMC data for **Heptadecan-9-amine** is not readily available in the reviewed literature, the performance of surfactants with similar chain lengths provides a benchmark. It is known that surfactants with aliphatic amines in their core structure generally exhibit a low CMC compared to those with aromatic amines.

Amine	Chain Length	CMC (mmol/L)	$\gamma$ CMC (mN/m)
Heptadecan-9-amine	C17	Data not available	Data not available
Oleylamine	C18 (unsaturated)	Data not available	Data not available
Stearylamine	C18 (saturated)	Data not available	Data not available
Reference: C18-tailed tertiary amine (UC18AMPM)	C18	~0.1 (in CO2 foam system)	Data not available
Reference: C22-tailed tertiary amine (UC22AMPM)	C22	~0.1 (in CO2 foam system)	Data not available

Note: The reference data is for a tertiary amine in a specific CO2 foam application and may not be directly comparable to the primary amines in this guide.

## Performance as a Corrosion Inhibitor

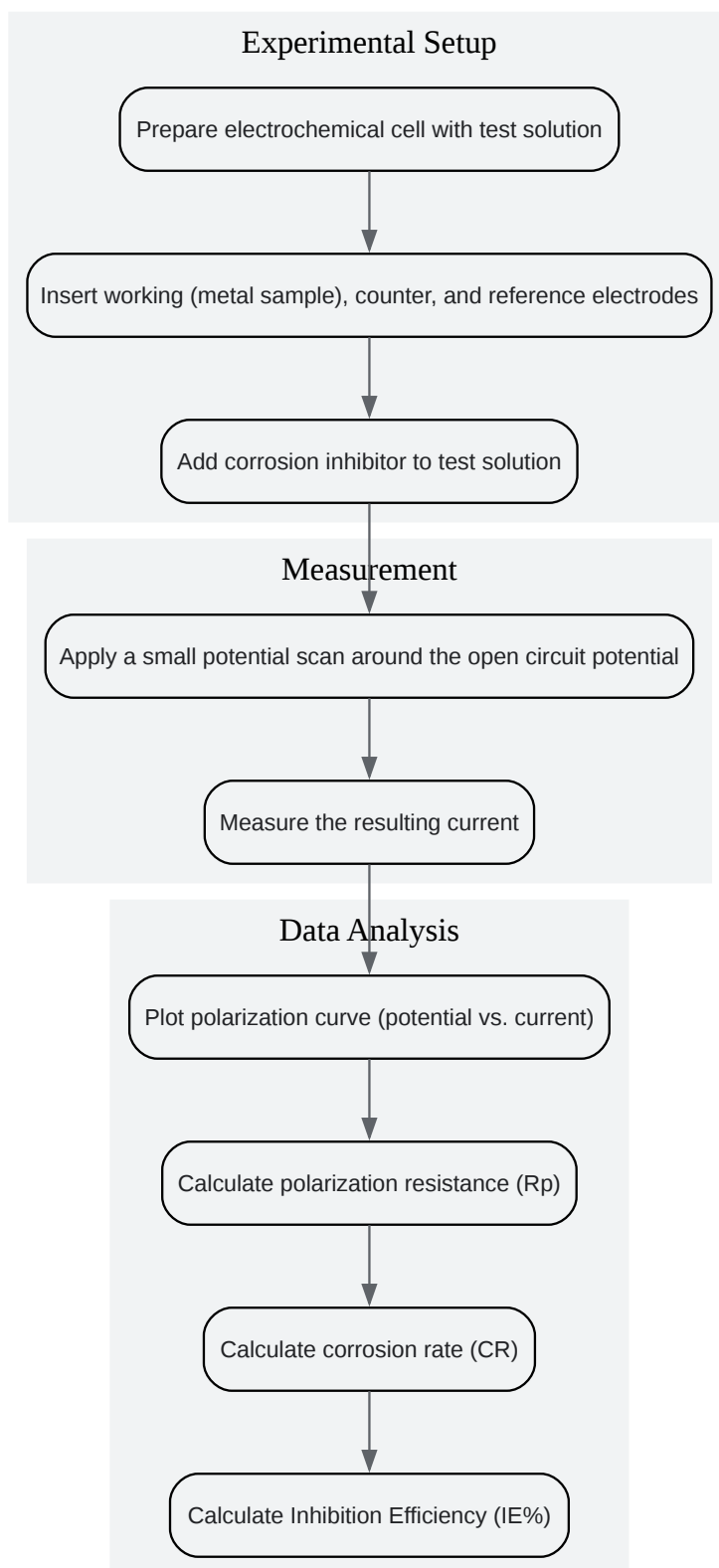
Long-chain aliphatic amines are effective corrosion inhibitors, particularly in the oil and gas industry. They function by adsorbing onto the metal surface and forming a protective film that isolates the metal from the corrosive environment.

### Key Performance Indicators:

- Inhibition Efficiency (IE%):** The percentage reduction in the corrosion rate in the presence of the inhibitor compared to its absence.
- Corrosion Rate:** The speed at which a metal deteriorates in a specific environment.

## Experimental Protocol: Potentiodynamic Polarization Resistance Measurement (ASTM G180)

This electrochemical test method is used to determine the corrosion rate of a metal in a specific environment and the effectiveness of a corrosion inhibitor.



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Workflow for evaluating corrosion inhibitor performance using ASTM G180.

## Comparative Corrosion Inhibition Data

Direct comparative data on the corrosion inhibition efficiency of **Heptadecan-9-amine** is not readily available. However, long-chain primary alkyl amines are known to be effective corrosion inhibitors. The performance is influenced by the length of the alkyl chain and the ability of the amine to form a stable adsorbed layer on the metal surface.

Amine	Test Method	Metal	Corrosive Medium	Inhibition Efficiency (IE%)
Heptadecan-9-amine	Data not available	Data not available	Data not available	Data not available
Oleylamine	Data not available	Data not available	Data not available	Data not available
Stearylamine	Data not available	Data not available	Data not available	Data not available
Reference: Blend of amine salts of carboxylic acids (MCI®-2005)	ASTM G180	Steel	Chloride solution	Passes ASTM C1582 requirements

## Role in Drug Delivery Systems: Lipid Nanoparticles (LNPs)

Long-chain amines are crucial components of ionizable lipids used in lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as mRNA vaccines. The amine's structure, including chain length and branching, significantly impacts the LNP's performance.

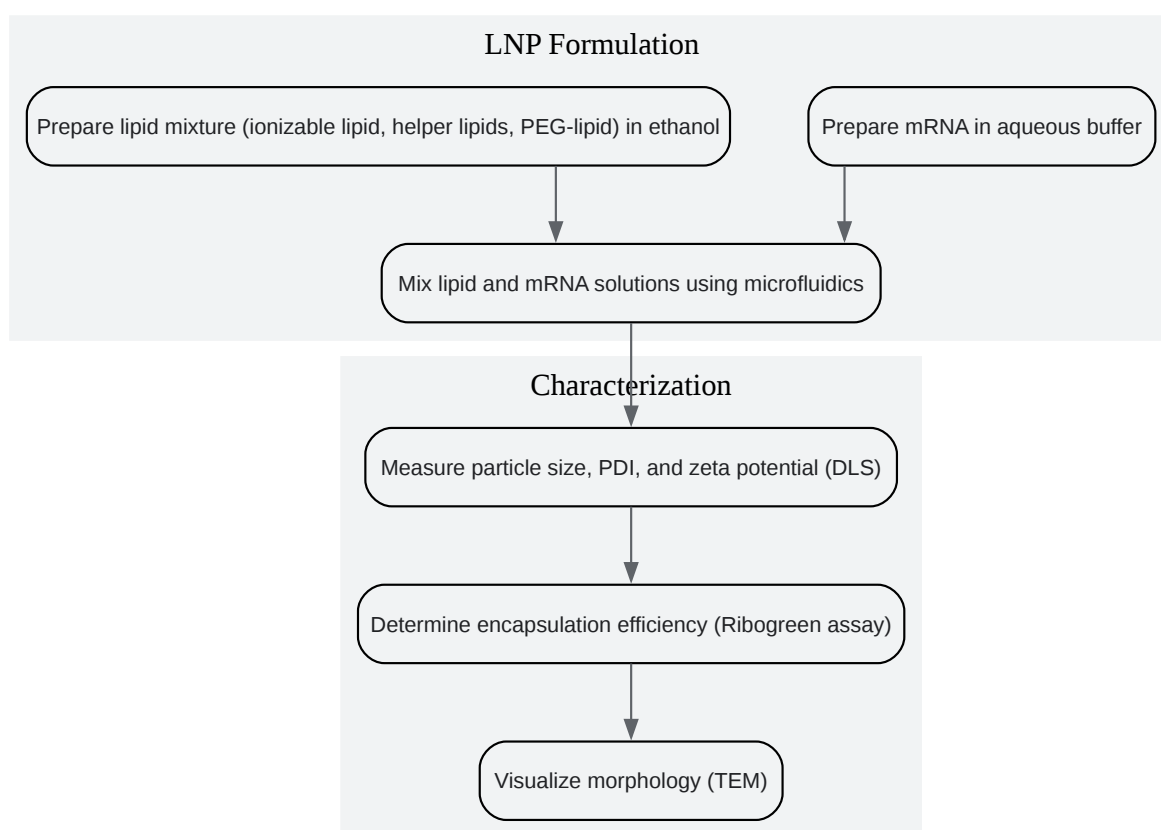
### Key Performance Indicators:

- Encapsulation Efficiency (%EE): The percentage of the drug that is successfully entrapped within the LNP.

- **Particle Size and Polydispersity Index (PDI):** The average size and size distribution of the LNPs, which affect their stability and cellular uptake.
- **Zeta Potential:** The surface charge of the LNPs, which influences their stability and interaction with cell membranes. A slightly positive zeta potential is generally favorable for cellular uptake.

## Experimental Protocol: LNP Formulation and Characterization

The formulation of LNPs typically involves a rapid mixing process, such as microfluidics, to control particle size and encapsulation.



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Workflow for the formulation and characterization of mRNA-LNP.

## Comparative Performance in LNP Formulations

While direct experimental data for LNPs formulated with **Heptadecan-9-amine** is not available, the structure-activity relationships of similar long-chain amines can provide insights into its potential performance. For instance, the ionizable lipid SM-102, which is a component of the Moderna COVID-19 vaccine, incorporates a tertiary amine derived from a long-chain carboxylic acid.

Amine (in Ionizable Lipid)	LNP Particle Size (nm)	LNP Zeta Potential (mV)	LNP Encapsulation Efficiency (%)
Heptadecan-9-amine	Data not available	Data not available	Data not available
Reference: SM-102 based LNP	~80-100	~ -5 to +5 (at neutral pH)	>90%
Reference: Tridecan-7-amine (predicted)	Favorable for LNP formation	Influenced by branching	High purity is crucial for high EE
Reference: Dodecylamine (C12)	Influences lipid packing	Affects fusogenicity	Chain length impacts encapsulation
Reference: Octadecylamine (C18)	Influences lipid packing	Affects fusogenicity	Chain length impacts encapsulation

Note: The performance of an amine in an LNP formulation is highly dependent on the other lipid components and the formulation process.

## Conclusion

**Heptadecan-9-amine**, with its C17 alkyl chain, presents a unique profile that positions it as a valuable compound in various applications. While this guide highlights the lack of direct comparative performance data against industry-standard amines like Stearylamine and Oleylamine, it provides a framework for such a comparison based on established experimental protocols. The physicochemical properties of **Heptadecan-9-amine** suggest its potential as an effective surfactant, corrosion inhibitor, and a key component in advanced drug delivery

systems. Further experimental studies are warranted to fully benchmark its performance and unlock its full potential in these and other applications.

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## References

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